1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)-1-ethanone
Description
Properties
IUPAC Name |
1-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]triazol-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N4O/c1-9(25)10-2-4-12(5-3-10)24-8-14(22-23-24)15-13(17)6-11(7-21-15)16(18,19)20/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNNJPVXVGUWOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a series of steps involving chlorination, nitration, and reduction reactions, typically starting from commercially available substrates. The presence of the pyridinyl and triazole rings indicates the use of cyclization reactions and coupling strategies.
Industrial Production Methods: Industrial synthesis may involve large-scale reactions, utilizing continuous flow chemistry to ensure efficiency and high yield. The use of automation in these processes minimizes human error and improves reproducibility.
Chemical Reactions Analysis
Types of Reactions it Undergoes: 1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Hydrogenation can lead to the reduction of specific functional groups.
Substitution: Halogen substitution reactions, particularly involving the chlorine atom, are common.
Common Reagents and Conditions Used in These Reactions: Reagents like palladium on carbon for reduction, and strong bases or acids for substitution and oxidation reactions, are frequently employed. Conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed from These Reactions: The primary products include reduced forms of the molecule, halogen-substituted derivatives, and oxidized compounds, each retaining the core structure but with modified functional groups.
Scientific Research Applications
Biological Applications
The compound exhibits several biological activities that make it a candidate for further research in medicinal chemistry.
Antibacterial Activity
Research indicates that compounds with similar structural motifs often exhibit antibacterial properties. For instance, derivatives of pyridine and triazole have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action typically involves the inhibition of bacterial enzymes critical for cell viability .
Antifungal Properties
The tetraazole core has been linked to antifungal activity in several studies. Compounds featuring a tetraazole ring have demonstrated the ability to disrupt cellular processes in fungi, suggesting that the compound may share these properties due to its structural similarities with known antifungal agents .
Anticancer Potential
Initial studies suggest that triazole derivatives can inhibit cancer cell proliferation. The specific compound may interact with cancer-related pathways, although detailed studies are required to elucidate these mechanisms fully. Research into related compounds has shown promise in targeting specific cancer types .
Case Studies
Several studies have highlighted the potential applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study published in RSC Advances evaluated a series of triazole derivatives for their antimicrobial properties. The findings indicated that compounds similar to 1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)-1-ethanone exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Activity
Research conducted on triazole derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo. The study suggested that modifications to the triazole structure could enhance anticancer properties, positioning this compound as a potential lead in cancer drug development .
Mechanism of Action
The compound exerts its effects through interaction with molecular targets, such as enzymes or receptors, influencing their activity. The pyridine and triazole rings facilitate binding to specific sites, while the trifluoromethyl group enhances stability and bioavailability. Pathways involved typically include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and functional properties:
(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone (CAS 1311278-51-9)
- Molecular formula : C₁₆H₈Cl₂F₃N₃O
- Key differences : Replaces the 1,2,3-triazole with a pyrazole ring.
- Implications : Pyrazole’s reduced hydrogen-bonding capacity compared to triazole may lower solubility but enhance lipophilicity (higher LogP). The pyridinyl and trifluoromethyl groups are retained, suggesting similar electronic profiles .
1-[3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone (CAS 882747-79-7)
- Molecular formula : C₁₀H₇F₃N₄O
- Key differences : Uses a 1,2,4-triazole isomer instead of 1,2,3-triazole.
- Smaller molecular weight (256.18 g/mol) may improve bioavailability .
1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone (CAS 863305-84-4)
- Molecular formula : C₇H₆ClF₃N₂O
- Implications : Reduced aromaticity and steric bulk could lower thermal stability but increase metabolic resistance. LogP (predicted 1.8) suggests moderate lipophilicity .
1-[4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone (CAS 1017793-90-6)
- Molecular formula : C₁₂H₈F₃N₃O₃
- Key differences : Incorporates a nitro group on the pyrazole ring.
- However, nitro groups are often associated with toxicity risks .
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Compounds
*Estimated based on analogous structures.
Key Observations :
- Substituent Effects : Trifluoromethyl groups improve metabolic stability and membrane permeability. Chlorine atoms enhance electronegativity, influencing binding to hydrophobic pockets.
- Bioactivity : Pyrazoline derivatives (e.g., ) exhibit antibacterial and antifungal activities, suggesting the target compound may share similar applications .
Biological Activity
The compound 1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)-1-ethanone (CAS: 478041-19-9) is a triazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 374.75 g/mol. The presence of the triazole ring and the trifluoromethyl-pyridine moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and antimicrobial activity.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 20 | 16 |
| Pseudomonas aeruginosa | 18 | 64 |
The antibacterial activity appears to be influenced by the structural features of the compound, particularly the chlorinated and trifluoromethyl groups which enhance lipophilicity and membrane permeability .
Enzyme Inhibition
The compound has shown promise as an inhibitor of cholinesterases, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. Molecular docking studies revealed that it interacts effectively with the active site of butyrylcholinesterase (BuChE), displaying a binding affinity comparable to known inhibitors.
Key Findings:
- IC50 Values : The compound demonstrated an IC50 value of approximately 0.25 µM against BuChE, indicating strong inhibitory potential .
- Mechanism : The interaction involves hydrogen bonding and π–π stacking with key amino acids in the active site, suggesting a mixed-type inhibition mechanism .
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. This specific derivative has been tested against several fungal strains, demonstrating significant antifungal activity.
| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Candida albicans | 22 | 8 |
| Aspergillus niger | 19 | 16 |
These results indicate that the compound could be a candidate for further development as an antifungal agent .
Case Studies
A recent study focused on the synthesis and biological evaluation of triazole-containing hybrids highlighted the effectiveness of compounds similar to this compound in treating infections caused by resistant strains of bacteria and fungi. The study concluded that modifications to the triazole ring could enhance potency and selectivity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)-1-ethanone?
- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a standard method for triazole formation. Key steps include:
Preparation of the alkyne precursor (e.g., 3-chloro-5-(trifluoromethyl)-2-ethynylpyridine).
Reaction with an azide-functionalized acetophenone derivative under inert atmosphere.
Use of Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) to accelerate cycloaddition .
Post-synthesis purification often involves column chromatography or recrystallization, monitored by HPLC for intermediate purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the triazole ring and identifies substituent positions (e.g., pyridinyl vs. phenyl groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹) and verifies triazole formation (absence of azide peaks at ~2100 cm⁻¹) .
Q. How is the crystal structure of such triazole derivatives determined?
- Methodological Answer : X-ray crystallography is used. Key steps:
Grow single crystals via slow evaporation (e.g., DMF/ethanol mixtures).
Collect diffraction data (Mo-Kα radiation, 100 K).
Solve structures using software like SHELX and refine hydrogen bonding interactions (e.g., C–H···O/N) to analyze packing motifs .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic CuAAC reactions, reducing side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of trifluoromethylpyridine intermediates.
- Catalyst Loading : Optimize Cu(I) concentrations (typically 5-10 mol%) to balance cost and efficiency .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
- Computational DFT Studies : Compare experimental NMR/IR data with simulated spectra (e.g., Gaussian09) to validate assignments .
- Alternative Synthetic Routes : Reproduce the compound via distinct pathways to confirm consistency in spectral profiles .
Q. How do substituents (e.g., trifluoromethyl, chloro) influence biological activity in related triazole derivatives?
- Methodological Answer :
- SAR Studies : Compare IC₅₀ values against targets (e.g., kinases, microbial enzymes) using analogs with varied substituents.
- Docking Simulations : Model interactions with active sites (e.g., hydrophobic pockets favoring CF₃ groups) using AutoDock Vina .
- In Vivo Testing : Assess pharmacokinetics (e.g., metabolic stability via liver microsomes) to prioritize lead candidates .
Q. What are the limitations of X-ray crystallography for analyzing this compound’s polymorphs?
- Methodological Answer :
- Polymorph Screening : Use solvent/antisolvent crystallization trials to isolate multiple forms.
- Thermal Analysis (DSC/TGA) : Identify phase transitions that may render certain polymorphs unstable under storage conditions .
- Synchrotron Radiation : Enhances resolution for weakly diffracting crystals, critical for detecting minor conformational differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
